Cas no 1251570-39-4 (2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide)

2-{3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a specialized organic compound featuring a pyrazolylpyrazine core linked to a fluorinated phenylacetamide moiety. Its unique structure combines a sulfanyl bridge and fluorine substitution, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The compound's pyrazine and pyrazole groups contribute to its versatility in heterocyclic chemistry, while the fluorine atom may improve bioavailability and binding affinity in bioactive molecules. Its well-defined synthetic pathway allows for precise modifications, making it valuable for research in drug discovery and material science. The compound exhibits stability under standard conditions, facilitating handling and storage in laboratory settings.
2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide structure
1251570-39-4 structure
Product name:2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
CAS No:1251570-39-4
MF:C18H18FN5OS
MW:371.43182516098
CID:5948575
PubChem ID:49664833

2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
    • AKOS024485107
    • 2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
    • 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
    • F3406-7192
    • 1251570-39-4
    • 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
    • Inchi: 1S/C18H18FN5OS/c1-11-4-5-14(9-15(11)19)22-16(25)10-26-18-17(20-6-7-21-18)24-13(3)8-12(2)23-24/h4-9H,10H2,1-3H3,(H,22,25)
    • InChI Key: OZDHAZRSXNJVET-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(C)=C(C=1)F)=O)C1C(=NC=CN=1)N1C(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 371.12160955g/mol
  • Monoisotopic Mass: 371.12160955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 98Ų

2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-7192-20μmol
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-7192-1mg
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
1mg
$54.0 2023-09-10
Life Chemicals
F3406-7192-10μmol
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-7192-2μmol
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7192-4mg
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7192-3mg
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
3mg
$63.0 2023-09-10
Life Chemicals
F3406-7192-25mg
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
25mg
$109.0 2023-09-10
Life Chemicals
F3406-7192-5mg
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
5mg
$69.0 2023-09-10
Life Chemicals
F3406-7192-20mg
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
20mg
$99.0 2023-09-10
Life Chemicals
F3406-7192-5μmol
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
1251570-39-4
5μmol
$63.0 2023-09-10

Additional information on 2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Compound CAS No. 1251570-39-4: A Comprehensive Overview

The compound with CAS No. 1251570-39-4, known as 2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique chemical structure and promising biological activity, particularly in the context of antitumor and anti-inflammatory applications. Recent studies have highlighted its ability to modulate key cellular pathways, making it a valuable candidate for drug discovery.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a pyrazole ring, a pyrazine ring, and a sulfanyl group. These structural elements contribute to its stability and bioavailability, which are critical factors in drug design. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, which have been optimized to achieve high yields and purity. Researchers have also explored alternative synthetic routes to enhance scalability for potential large-scale production.

Biological Activity and Mechanism of Action

Recent studies have demonstrated that this compound exhibits potent antitumor activity by targeting specific oncogenic pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the modulation of MAPK signaling pathways and the induction of apoptosis in cancer cells. Additionally, this compound has shown promise in reducing inflammation by suppressing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.

Applications in Drug Development

The versatility of this compound lies in its ability to target multiple therapeutic areas simultaneously. Pharmaceutical companies are actively exploring its potential as a dual-action agent for treating both cancer and inflammatory conditions. Preclinical studies have confirmed its safety profile, with minimal toxicity observed at therapeutic doses. Furthermore, its favorable pharmacokinetic properties, including good absorption and prolonged half-life, make it an attractive candidate for oral administration.

Future Directions and Research Opportunities

While significant progress has been made in understanding the biological activity of this compound, further research is needed to fully elucidate its mechanism of action and optimize its therapeutic potential. Ongoing studies are focused on identifying additional targets within the cellular signaling network that could be modulated by this compound. Additionally, researchers are investigating the use of nanotechnology to enhance its delivery efficiency and reduce off-target effects.

In conclusion, the compound with CAS No. 1251570-39-4 represents a groundbreaking advancement in the field of medicinal chemistry. Its unique chemical structure, coupled with its diverse biological activities, positions it as a leading candidate for developing innovative therapies for complex diseases such as cancer and inflammation. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to make a significant impact on modern medicine.

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